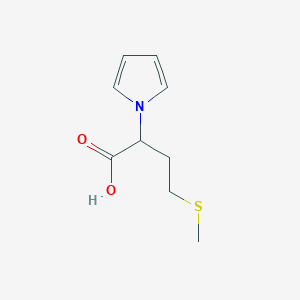
4-(methylsulfanyl)-2-(1H-pyrrol-1-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(methylsulfanyl)-2-(1H-pyrrol-1-yl)butanoic acid, also known as MSB, is a chemical compound that has been widely studied for its potential therapeutic applications. MSB is a derivative of the amino acid cysteine, and it has been shown to have a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The chemical has been used in the synthesis of novel pyrrole alkaloids, as found in the fruiting bodies of Leccinum extremiorientale. This synthesis contributes to the understanding of natural compounds and their potential applications (Yang et al., 2015).
- It is also involved in the novel synthesis of 1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-ones, showcasing a method of cyclization that has implications in developing antimicrobial agents (Zareef, Iqbal, & Arfan, 2008).
Biological and Medical Research
- A study on thietanium ion formation from a related compound, 2-chloro-4-(methylthio)butanoic acid, indicated its potential role as a mutagen and carcinogen. This highlights the compound's relevance in toxicology research (Jolivette, Kende, & Anders, 1998).
Material Science Applications
- In the field of materials science, this compound has been utilized in the synthesis of Iron(II) complexes, which exhibit interesting properties like spin-crossover and crystallographic phase changes. These findings have potential applications in materials science, particularly in developing responsive materials (Cook, Kulmaczewski, Barrett, & Halcrow, 2015).
Pharmacological Potential
- The compound has been used in the synthesis of GABA analogues, which are significant in neuropharmacology. These analogues have the potential to interact with GABA receptors, which are crucial in understanding neurological functions and disorders (Varasi et al., 1987).
Advanced Functional Materials
- It has also been used in demonstrating the optical gating of synthetic ion channels, indicating its utility in developing advanced functional materials and devices (Ali et al., 2012).
Propriétés
IUPAC Name |
4-methylsulfanyl-2-pyrrol-1-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-13-7-4-8(9(11)12)10-5-2-3-6-10/h2-3,5-6,8H,4,7H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDNIFBDBJCFGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N1C=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methylsulfanyl)-2-(1H-pyrrol-1-yl)butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

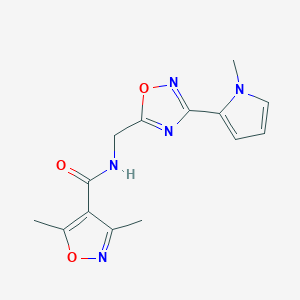
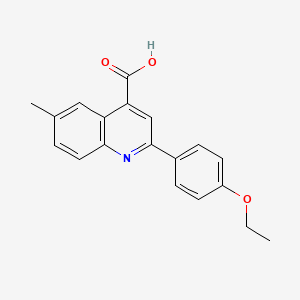
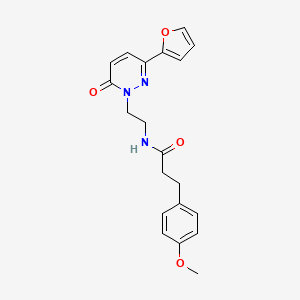
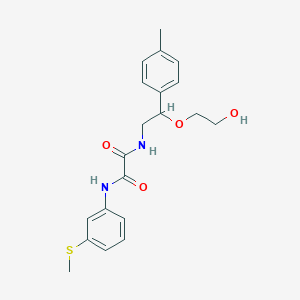
![1,4-Dimethyl 2-{[(adamantan-1-yl)carbamothioyl]amino}butanedioate](/img/structure/B2424231.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2424232.png)
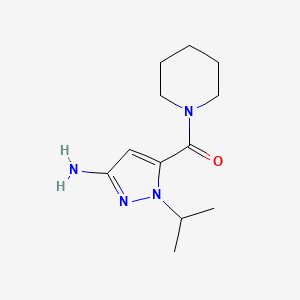

![Tert-butyl (5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)carbamate](/img/structure/B2424236.png)
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2424239.png)
![2-Methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]imidazole](/img/structure/B2424243.png)
![[(2R,6R)-6-amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride](/img/no-structure.png)
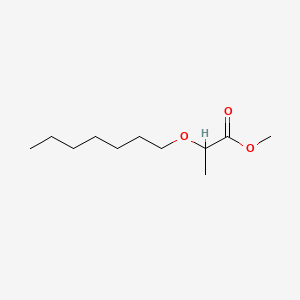
![Tert-butyl 2,2-dimethyl-4-[4-[(prop-2-enoylamino)methyl]benzoyl]piperazine-1-carboxylate](/img/structure/B2424247.png)